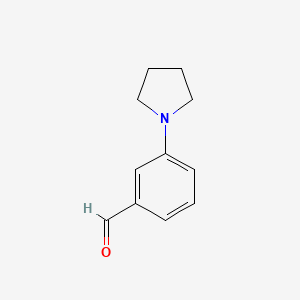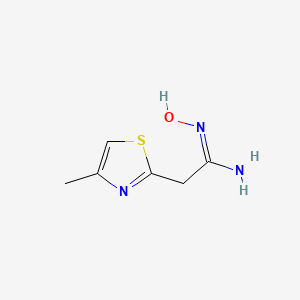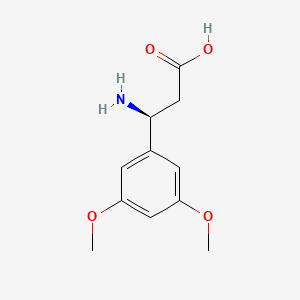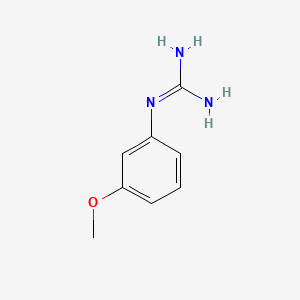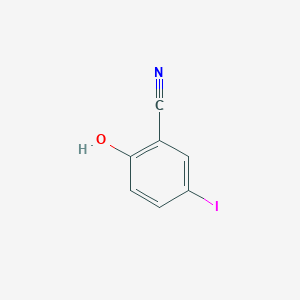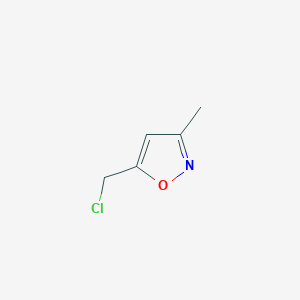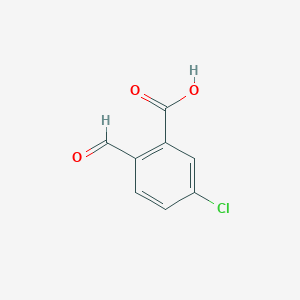
1-(Tiofen-2-il)-3-cloropropan-1-ona
Descripción general
Descripción
“3-Chloro-1-(thiophen-2-yl)propan-1-one” is a chemical compound with the molecular formula C7H7ClOS . It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “3-Chloro-1-(thiophen-2-yl)propan-1-one” consists of a thiophene ring attached to a propanone group with a chlorine atom . Thiophene is a five-membered ring made up of one sulfur atom .Chemical Reactions Analysis
Thiophene derivatives, including “3-Chloro-1-(thiophen-2-yl)propan-1-one”, can undergo various chemical reactions. For instance, thiopropamine, a thiophene derivative, is metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides. These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, a phenylacetone derivative .Aplicaciones Científicas De Investigación
Química Medicinal: Síntesis de Antidepresivos
“1-(Tiofen-2-il)-3-cloropropan-1-ona” es un intermedio clave en la síntesis del antidepresivo (S)-Duloxetina . La capacidad del compuesto para sufrir biorreducción enantioselectiva lo hace valioso para la producción de fármacos de alta pureza. Este proceso es crucial para crear medicamentos con menos efectos secundarios y una mejor eficacia terapéutica.
Electrónica Orgánica: Aplicaciones de Semiconductores
Los derivados del tiofeno, incluidos los que contienen “this compound”, son integrales en el desarrollo de semiconductores orgánicos . Estos materiales se utilizan en transistores de efecto de campo orgánico (OFET) y diodos emisores de luz orgánicos (OLED), que son esenciales para la electrónica flexible y las tecnologías de visualización avanzadas.
Ciencia de Materiales: Inhibidores de la Corrosión
En la química industrial, las moléculas mediadas por tiofeno como “this compound” sirven como inhibidores de la corrosión . Estos compuestos protegen los metales de ambientes corrosivos, extendiendo la vida útil de estructuras y maquinaria.
Investigación Biológica: Estudios Enzimáticos
La estructura del compuesto permite estudios enzimáticos, particularmente para comprender los mecanismos de las deshidrogenasas involucradas en la biorreducción de derivados del tiofeno . Esta investigación puede conducir al descubrimiento de nuevas vías enzimáticas y al diseño de biocatalizadores.
Investigación Terapéutica: Diversas Propiedades Farmacológicas
El tiofeno y sus derivados exhiben una amplia gama de propiedades terapéuticas, incluidas las actividades antiinflamatorias, antipsicóticas y anticancerígenas . “this compound” se puede utilizar para sintetizar compuestos novedosos con posibles aplicaciones farmacológicas.
Diseño de Fármacos: Modulación de Receptores
Este compuesto también se utiliza en el diseño de fármacos que se dirigen a receptores específicos en el cerebro. Por ejemplo, se ha utilizado para crear derivados que muestran afinidad hacia los receptores 5-HT1A, que juegan un papel en los trastornos del estado de ánimo y la ansiedad .
Síntesis Química: Química Combinatoria
En la química combinatoria, “this compound” es un bloque de construcción versátil para crear grandes bibliotecas de compuestos . Este enfoque acelera el proceso de descubrimiento de fármacos al permitir la síntesis y el cribado rápidos de diversas entidades químicas.
Mecanismo De Acción
Target of Action
The primary targets of 3-Chloro-1-(thiophen-2-yl)propan-1-one Thiophene and its derivatives, which include 3-chloro-1-(thiophen-2-yl)propan-1-one, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
The specific mode of action of 3-Chloro-1-(thiophen-2-yl)propan-1-one It is known that thiophene derivatives can interact with various biological targets, leading to a range of therapeutic effects .
Biochemical Pathways
The exact biochemical pathways affected by 3-Chloro-1-(thiophen-2-yl)propan-1-one Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
The specific molecular and cellular effects of 3-Chloro-1-(thiophen-2-yl)propan-1-one Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular level .
Direcciones Futuras
Thiophene and its derivatives, including “3-Chloro-1-(thiophen-2-yl)propan-1-one”, have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . They are used in the synthesis of advanced compounds with a variety of biological effects, making them a topic of interest for medicinal chemists . Therefore, the future directions in this field could involve the synthesis and investigation of new structural prototypes with more effective pharmacological activity .
Propiedades
IUPAC Name |
3-chloro-1-thiophen-2-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLOAFIOTOHDIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428805 | |
| Record name | 3-Chloro-1-(2-thienyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40570-64-7 | |
| Record name | 3-Chloro-1-(2-thienyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40570-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1-(2-thienyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propanone, 3-chloro-1-(2-thienyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
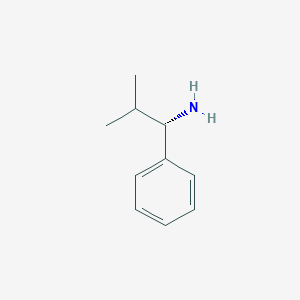
![Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1588303.png)
